- Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analoguesOrganic & Biomolecular Chemistry, 2022, 20(7), 1401-1406,
Cas no 93080-09-2 (Cytidine, 4'-thio-)

Cytidine, 4'-thio- structure
Produktname:Cytidine, 4'-thio-
Cytidine, 4'-thio- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4'-硫代胞苷
- Cytidine, 4'-thio-
- 4'-thiocytidine
- 1-(4-thio-beta-d-ribofuranosyl)cytosine
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
- 4'-O-Thiacytidine
- A855679
- 4′-Thiocytidine (ACI)
-
- Inchi: 1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
- InChI-Schlüssel: GAKJJSAXUFZQTL-XVFCMESISA-N
- Lächelt: O[C@@H]1[C@H](O)[C@@H](CO)S[C@H]1N1C=CC(N)=NC1=O
Berechnete Eigenschaften
- Genaue Masse: 259.06267708g/mol
- Monoisotopenmasse: 259.06267708g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 386
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topologische Polaroberfläche: 145
Experimentelle Eigenschaften
- Dichte: 1.90±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Slightly soluble (2.9 g/l) (25 º C),
Cytidine, 4'-thio- Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C
1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Ammonium fluoride Solvents: Methanol
1.2 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Sodium methoxide Solvents: Methanol
Referenz
- The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer ReactionJournal of the American Chemical Society, 2000, 122(30), 7233-7243,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water
1.2 Reagents: Dowex 50W Solvents: Methanol
1.2 Reagents: Dowex 50W Solvents: Methanol
Referenz
- A practical synthesis of 4'-thioribonucleosidesTetrahedron Letters, 2006, 47(4), 591-594,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 1H-1,2,4-Triazole , Phosphorus oxychloride Solvents: Acetonitrile ; rt
1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt
1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C
1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt
1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C
Referenz
- Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analoguesChemRxiv, 2021, 1, 1-9,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- A new synthesis of some 4'-thio-D-ribonucleosides and preliminary enzymic evaluationNucleosides & Nucleotides, 1994, 13(10), 2035-50,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Thionucleosides as antiviral agents, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt; overnight, rt
Referenz
- Preparation of intermediates for the synthesis of 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl)cytosine and thionucleosides, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 16 h, rt
1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine
1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine
Referenz
- Synthesis and physical and physiological properties of 4'-thio-RNA: application to post-modification of RNA aptamer toward NF-κBNucleic Acids Research, 2004, 32(13), 3815-3825,
Cytidine, 4'-thio- Raw materials
- Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-thio-, 3′-(hydrogen butanedioate)
- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate
- Cytidine, N-acetyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-4'-thio-, 2'-(2,4-dimethoxybenzoate) (9CI)
- Cytidine, N-acetyl-5′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′,3′-O-(1-methylethylidene)-4′-thio-
- Cytidine, 4'-thio-, 2',3',5'-tribenzoate
Cytidine, 4'-thio- Preparation Products
Cytidine, 4'-thio- Verwandte Literatur
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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